ベチュロニック酸

概要

説明

ベツロニック酸(別名3-オキソループ-20(29)-エン-28-酸)は、ルパン型五環性トリテルペノイドです。これは、さまざまな植物、特にシラカバの樹皮に見られる天然化合物です。 ベツロニック酸は、ベツリンとベツリン酸の誘導体であり、抗ウイルス、抗腫瘍、抗菌、抗炎症などの幅広い生物活性を持っています .

科学的研究の応用

Chemistry: Betulonic acid serves as a valuable intermediate for the synthesis of various bioactive compounds. Its unique structure allows for the functionalization and derivatization to produce new compounds with enhanced biological activities .

Biology: In biological research, betulonic acid is used to study its effects on cellular processes, including apoptosis and cell cycle regulation. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer cell lines .

Medicine: Betulonic acid and its derivatives have been investigated for their potential as anticancer agents. They exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Additionally, betulonic acid has shown antiviral activity against several viruses, including HIV .

Industry: In the industrial sector, betulonic acid is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as drug delivery systems and bioimaging agents .

作用機序

ベツロニック酸の作用機序には、複数の分子標的と経路が含まれます。

分子標的: ベツロニック酸は、アポトーシス、細胞周期調節、シグナル伝達に関与するさまざまな細胞タンパク質や酵素を標的にします。 これは、DNA複製に関与する酵素であるトポイソメラーゼの活性を阻害し、癌細胞のアポトーシスを誘導することが示されています .

関与する経路: ベツロニック酸は、アポトーシスの内因性経路を活性化し、アポトーシス促進タンパク質の発現を増加させ、アポトーシス抑制タンパク質の発現を減少させます。 これはまた、炎症や癌の進行において重要な役割を果たす核因子κB(NF-κB)経路を含む、さまざまなシグナル伝達経路の活性を調節します .

6. 類似の化合物との比較

ベツロニック酸は、ベツリンやベツリン酸などの他のルパン型トリテルペノイドと構造が似ています。 これは、これらの化合物とは異なる独自の特性を示しています。

ベツリン: ベツリンは、ベツロニック酸とベツリン酸の前駆体です。その酸化誘導体と比較して、生物学的な活性は低いです。 ベツリンは、主にベツロニック酸とベツリン酸の合成のための出発物質として役立ちます .

ベツリン酸: ベツリン酸は、ベツリンの別の誘導体であり、ベツロニック酸と密接に関連しています。 両方の化合物は同様の生物活性を示しますが、ベツリン酸は抗癌剤や抗ウイルス剤としての可能性についてより広く研究されています .

23-ヒドロキシベツリン酸: この化合物は、ベツリン酸の別の天然アナログです。 これは、同様の生物活性を共有していますが、ヒドロキシル化のパターンが異なり、薬理作用に影響を与える可能性があります .

準備方法

合成経路と反応条件: ベツロニック酸は、一般的に、ヨーロッパシラカバの樹皮から抽出されたベツリンから合成されます。合成には、さまざまな試薬と条件を用いて、ベツリンを酸化させることが含まれます。 一般的な方法の1つは、ジョーンズ試薬(硫酸中の三酸化クロム)を用いて、ベツリンを酸化してベツロニック酸を得ることです . 別の方法には、スウェーン酸化による2段階の酸化プロセスが含まれ、その後、1,4-ジオキサン-水混合物中で過マンガン酸カリウムを用いて酸化が行われます .

工業的生産方法: ベツロニック酸の工業的生産には、通常、シラカバの樹皮からのベツリンの抽出と、それに続く化学的酸化が含まれます。環境への影響を最小限に抑えるために、環境に優しい酸化剤と溶媒の使用が好まれます。 バイオテクノロジー合成の最近の進歩により、高い変換効率でベツリンからベツロニック酸を生成する、改変された酵母の使用も研究されています .

化学反応の分析

反応の種類: ベツロニック酸は、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ベツロニック酸はさらに酸化して、さまざまな誘導体を生成することができます。

主な生成物: これらの反応から生成される主な生成物には、ベツリン酸、ベツロニック酸エステル、および潜在的な生物活性を持つさまざまな誘導体が含まれます .

4. 科学研究への応用

化学: ベツロニック酸は、さまざまな生物活性化合物の合成において貴重な中間体として役立ちます。 その独自の構造により、機能化と誘導化が可能となり、生物活性を高めた新しい化合物を生成することができます .

生物学: 生物学的研究において、ベツロニック酸はアポトーシスや細胞周期調節など、細胞プロセスに対する影響を研究するために使用されます。 これは、さまざまな癌細胞株で癌細胞の増殖を阻害し、アポトーシスを誘導する有望な結果を示しています .

医学: ベツロニック酸とその誘導体は、抗癌剤としての可能性について研究されています。これらは、正常細胞を温存しながら、癌細胞に対して選択的な細胞毒性を示します。 さらに、ベツロニック酸は、HIVなど、いくつかのウイルスに対する抗ウイルス活性を示しています .

産業: 産業部門では、ベツロニック酸は、新薬や農薬の開発に使用されています。 その誘導体は、薬物送達システムやバイオイメージング剤としての可能性を探求されています .

類似化合物との比較

Betulonic acid is structurally similar to other lupane-type triterpenoids, such as betulin and betulinic acid. it exhibits unique properties that distinguish it from these compounds:

Betulin: Betulin is the precursor of betulonic acid and betulinic acid. It is less biologically active compared to its oxidized derivatives. Betulin primarily serves as a starting material for the synthesis of betulonic acid and betulinic acid .

Betulinic Acid: Betulinic acid is another derivative of betulin and is closely related to betulonic acid. Both compounds exhibit similar biological activities, but betulinic acid has been more extensively studied for its anticancer and antiviral properties .

23-Hydroxybetulinic Acid: This compound is another natural analogue of betulinic acid. It shares similar biological activities but differs in its hydroxylation pattern, which can influence its pharmacological properties .

特性

IUPAC Name |

5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJTWDNVZKIDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963280 | |

| Record name | 3-Oxolup-20(29)-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4481-62-3 | |

| Record name | NSC152534 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxolup-20(29)-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

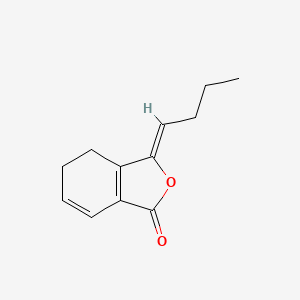

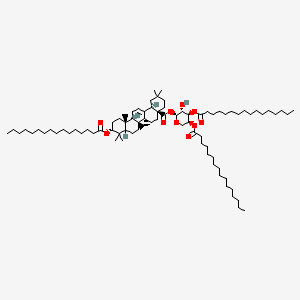

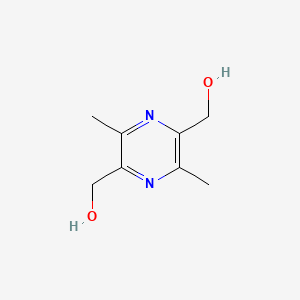

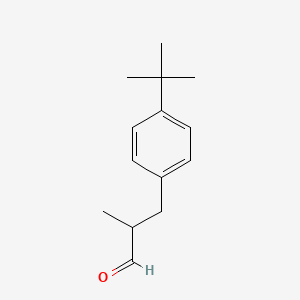

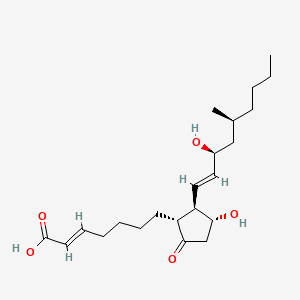

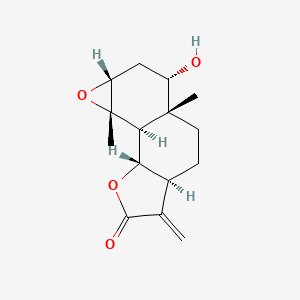

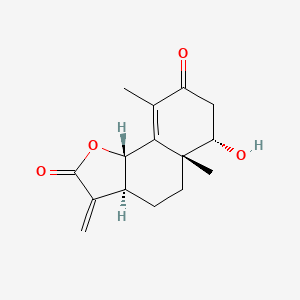

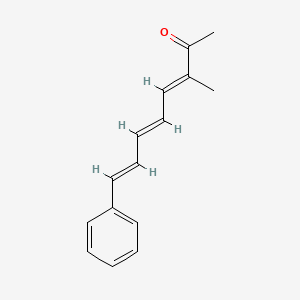

Feasible Synthetic Routes

Q1: What are the known molecular targets of Betulonic acid in cancer cells?

A1: Betulonic acid has been shown to interact with various cellular targets and signaling pathways involved in cancer cell growth and survival. Studies suggest that Betulonic acid can:

- Induce apoptosis: Betulonic acid promotes apoptosis in tumor cells, potentially by upregulating the activity of the tumor suppressor protein p53 and inhibiting the expression of PI3K and AKT, key proteins in cell survival pathways. [, ]

- Modulate cell cycle progression: Betulonic acid can arrest cancer cells in the S and G2 phases of the cell cycle, hindering their proliferation. []

- Disrupt mitochondrial function: Betulonic acid derivatives conjugated with triphenylphosphonium groups demonstrate enhanced cytotoxicity, possibly by accumulating in mitochondria, disrupting the transmembrane potential, and increasing superoxide radical levels. []

Q2: How does Betulonic acid exert its anti-inflammatory effects?

A2: Betulonic acid demonstrates anti-inflammatory activity by:

- Inhibiting TLR4, MAPK, and JAK/STAT signaling pathways: These pathways are crucial in inflammation, and their suppression by Betulonic acid reduces the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []

Q3: What is the role of Betulonic acid in combating viral infections, specifically coronaviruses?

A3: Research suggests that Betulonic acid derivatives can:

- Inhibit nsp15 endoribonuclease activity: Betulonic acid derivatives, particularly those with 1,2,3-triazolo fusion, exhibit potent antiviral activity against human coronavirus 229E by targeting the viral nsp15 protein, a key enzyme for viral replication and immune evasion. [, , ]

Q4: What is the molecular formula and weight of Betulonic acid?

A4: The molecular formula of Betulonic acid is C30H46O3, and its molecular weight is 454.69 g/mol. []

Q5: Which spectroscopic techniques are typically employed to characterize Betulonic acid?

A5: Commonly used spectroscopic techniques for Betulonic acid characterization include:

- Infrared (IR) spectroscopy: IR spectra can provide information about the functional groups present in the molecule, including the characteristic carbonyl stretch of the carboxylic acid group. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the Betulonic acid molecule, respectively. []

- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. [, ]

Q6: How does modifying the structure of Betulonic acid affect its biological activity?

A6: Modifications to the Betulonic acid structure significantly impact its biological activity:

- C-28 Modifications: Introducing different diazines at the C-28 position can enhance antiproliferative activity and modulate selectivity towards specific cancer cell lines. []

- Triphenylphosphonium (TPP) conjugation: Attaching TPP groups to Betulinic acid (a precursor to Betulonic acid) at the C-28 position with varying linker lengths significantly increases cytotoxicity against cancer cells while showing selectivity over normal cells. []

- A-ring modifications: Introduction of C2-benzylidene moieties, modifications at the C28 position, and variations in the type of benzylidene substituent can significantly influence α-glucosidase inhibitory activity. []

- Acetylenic moiety introduction: Amide derivatives of Betulonic acid containing an acetylenic moiety exhibit promising cytotoxic effects against breast cancer and melanoma cell lines while demonstrating low toxicity towards normal cells. []

- Nitrogen-containing modifications: Introducing nitrogen-containing groups, such as amides, hydrazides, and piperazine derivatives, at different positions on the lupane core, can influence anti-influenza activity. [, , ]

Q7: What are the challenges associated with Betulonic acid's solubility, and how can they be addressed?

A7: Betulonic acid exhibits poor solubility in aqueous media, hindering its bioavailability and therapeutic application. [] Strategies to improve solubility include:

- Nanoparticle Formulation: Formulating Betulonic acid into nanoparticles using agents like Rubusoside significantly enhances its solubility, permeability, and oral bioavailability, leading to improved antitumor efficacy in vivo. []

Q8: What is the safety profile of Betulonic acid?

A8: While Betulonic acid exhibits promising biological activities, it is essential to consider its safety profile:

- Toxicity studies: Research suggests that specific Betulonic acid derivatives, like EB171 (an amide derivative containing an acetylenic moiety), demonstrate a favorable safety profile with minimal toxicity to normal human fibroblasts and zebrafish embryos and larvae. []

- Structure-dependent toxicity: The toxicity of Betulonic acid appears to be structure-dependent, with certain modifications improving its safety profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)

![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)

![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)